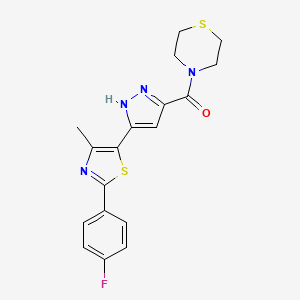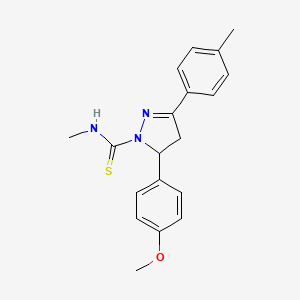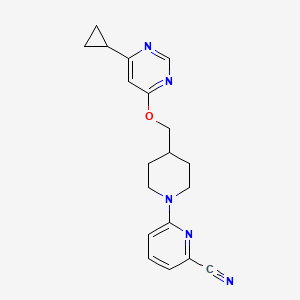
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for cancer treatment due to its ability to enhance the immune response against tumors. CPI-444 has been shown to improve the efficacy of cancer immunotherapy and has entered clinical trials for various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
Synthesis and Cancer Research : A study by (Parveen et al., 2017) focused on synthesizing compounds similar to the queried chemical, showing potential in anti-proliferative activities against cancer cell lines.
Chemical Synthesis and Reactivity : (Körte et al., 2015) explored the synthesis and reactivity of related pyridine derivatives, shedding light on potential chemical applications.
Synthesis and Biological Evaluation : The study by (Sapariya et al., 2017) synthesized and evaluated similar compounds for their antibacterial, antitubercular, and antimalarial activities, demonstrating the versatility of such compounds in medical research.
Drug Development and Evaluation
CGRP Receptor Inhibitor Synthesis : In the context of drug development, (Cann et al., 2012) discussed the synthesis of a potent CGRP receptor antagonist, highlighting the role of similar compounds in therapeutic applications.
Synthesis and Anti-Inflammatory Activity : Research by (Abu‐Hashem & Youssef, 2011) synthesized new derivatives with anti-inflammatory and analgesic activity, illustrating the pharmaceutical relevance of such compounds.
Chemical Properties and Reactions
Thermochemistry Studies : A study by (Dunstan, 1999) explored the thermochemical properties of adducts with heterocyclic amines, relevant to understanding the physical and chemical behavior of similar compounds.
Synthesis and Pharmacological Screening : (Amr et al., 2008) synthesized substituted pyridine derivatives, assessing their analgesic and antiparkinsonian activities, thus contributing to the pharmacological understanding of these compounds.
Propiedades
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c20-11-16-2-1-3-18(23-16)24-8-6-14(7-9-24)12-25-19-10-17(15-4-5-15)21-13-22-19/h1-3,10,13-15H,4-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQAUPXLQVVQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=CC=CC(=N4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


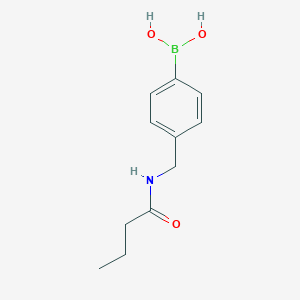

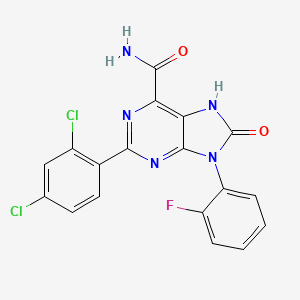
![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)
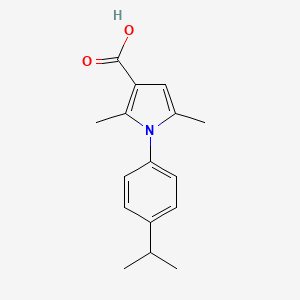
![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)
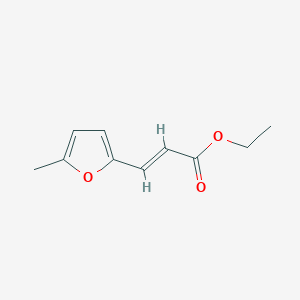
ammoniumolate](/img/structure/B2374663.png)

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)
